

4-Chloro-3-iodoaniline: Technical Structure & Application Guide

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Compound of Interest

Compound Name: 4-Chloro-3-iodoaniline

CAS No.: 573764-31-5

Cat. No.: B181719

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Part 1: Core Directive & Executive Summary

4-Chloro-3-iodoaniline (CAS: 573764-31-5) is a high-value halogenated aniline intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine and chlorine—positioned ortho to each other and meta/para to the amino group. This "chemical handle" diversity allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a cornerstone in the development of kinase inhibitors and other bioactive heterocycles.

This guide provides a rigorous technical analysis of **4-chloro-3-iodoaniline**, detailing its synthesis, spectroscopic signature, and application in precision medicinal chemistry.

Part 2: Scientific Integrity & Logic Structural & Physicochemical Profile

The utility of **4-chloro-3-iodoaniline** stems from the differential reactivity of its carbon-halogen bonds. The C-I bond (bond dissociation energy ~65 kcal/mol) is significantly weaker and more labile towards oxidative addition by Pd(0) catalysts than the C-Cl bond (~95 kcal/mol). This allows researchers to sequentially functionalize the molecule: first at the 3-position (iodine), and subsequently at the 4-position (chlorine).

Table 1: Physicochemical Properties

Property	Data	Note
IUPAC Name	4-Chloro-3-iodoaniline	
CAS Number	573764-31-5	Distinct from nitro-isomers (e.g., 635-22-3)
Molecular Formula	C ₆ H ₅ ClIN	
Molecular Weight	253.47 g/mol	
Appearance	Off-white to pale brown solid	Light sensitive; darkens on oxidation
Melting Point	65–70 °C	Crystalline solid at RT
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Low water solubility
pKa (Conjugate Acid)	~3.0–3.5 (Predicted)	Reduced basicity due to electron-withdrawing halogens

Synthesis & Manufacturing Protocols

While direct iodination of 4-chloroaniline typically yields the ortho-isomer (2-iodo), the synthesis of the 3-iodo isomer requires a regioselective approach, often utilizing a nitro-precursor to direct the halogenation before reduction.

Protocol A: The Nitro-Reduction Route (Recommended)

This pathway ensures correct regiochemistry by leveraging the directing effects of the nitro group in the precursor.

Step 1: Diazotization-Iodination (Sandmeyer-type)

- Precursor: 2-Chloro-5-nitroaniline.
- Reagents: NaNO₂, H₂SO₄, KI.
- Mechanism: The amino group at position 1 (relative to Cl at 2) is converted to a diazonium salt, which is then displaced by iodide.

- Intermediate: 1-Chloro-2-iodo-4-nitrobenzene.[1]

Step 2: Selective Reduction

- Reagents: Iron powder/ NH_4Cl or SnCl_2/HCl .
- Mechanism: Chemoselective reduction of the nitro group to an amine without dehalogenating the sensitive C-I bond.
- Product: **4-Chloro-3-iodoaniline**. [2][3][4][5][6][7][8][9][10]

Step-by-Step Laboratory Protocol:

- Diazotization: Dissolve 2-chloro-5-nitroaniline (10 mmol) in 50% H_2SO_4 at 0°C . Add aqueous NaNO_2 (1.1 equiv) dropwise, maintaining temperature $<5^\circ\text{C}$. Stir for 30 min.
- Iodination: Add a solution of KI (1.5 equiv) slowly. The mixture will foam (N_2 evolution). Warm to RT and stir for 2 hours. Extract with EtOAc, wash with $\text{Na}_2\text{S}_2\text{O}_3$ (to remove free I_2), and concentrate to yield 1-chloro-2-iodo-4-nitrobenzene.
- Reduction: Suspend the nitro intermediate in EtOH/ H_2O (4:1). Add Fe powder (5 equiv) and NH_4Cl (5 equiv). Reflux for 2-4 hours. Monitor by TLC.
- Workup: Filter through Celite to remove iron residues. Concentrate filtrate, neutralize with NaHCO_3 , and extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

Spectroscopic Characterization

Accurate identification is critical to distinguish this compound from its isomers (e.g., 4-chloro-2-iodoaniline).

Table 2: ^1H NMR Data (400 MHz, DMSO-d_6)

Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
7.12	Doublet (d)	1H	J = 8.7	H-5	Ortho to Cl; deshielded by Cl/I proximity.
6.75	Doublet (d)	1H	J = 2.8	H-2	Meta to H-6; located between I and NH ₂ .
6.60	Doublet of Doublets (dd)	1H	J = 8.7, 2.8	H-6	Ortho to H-5, Meta to H-2; shielded by ortho-NH ₂ .
5.30	Broad Singlet (s)	2H	-	NH ₂	Exchangeable protons.

Note: Chemical shifts may vary slightly based on concentration and solvent water content.

Applications in Drug Discovery[14]

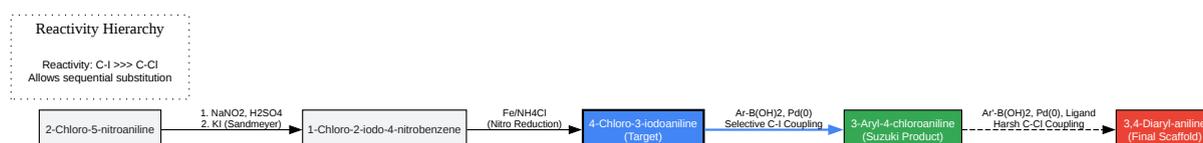
4-Chloro-3-iodoaniline is a "linchpin" intermediate. Its primary application is in the construction of polysubstituted benzene scaffolds via sequential cross-coupling.

- **Selective Suzuki-Miyaura Coupling:** The C-I bond reacts at room temperature or mild heating with boronic acids, leaving the C-Cl bond intact. This allows for the installation of an aryl or heteroaryl group at the 3-position.
- **Buchwald-Hartwig Amination:** The aniline nitrogen can be functionalized (e.g., amide coupling, urea formation) either before or after the iodine coupling, depending on the protecting group strategy.
- **Kinase Inhibitors:** This motif is frequently found in inhibitors targeting mIDH1 (mutant Isocitrate Dehydrogenase 1) and various tyrosine kinases, where the halogen atoms fill hydrophobic pockets in the enzyme active site.

Part 3: Visualization & Formatting

Synthesis & Selectivity Pathway Diagram

The following diagram illustrates the synthesis of **4-chloro-3-iodoaniline** and its divergent application in selective coupling reactions.



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Caption: Synthesis of **4-chloro-3-iodoaniline** via Sandmeyer reaction and its utility in sequential, regioselective Pd-catalyzed cross-coupling.

Safety & Handling

- Hazards: Acute toxicity (Oral/Dermal/Inhalation). Irritating to eyes and skin. Potential skin sensitizer.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent iodine liberation and darkening.
- Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

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